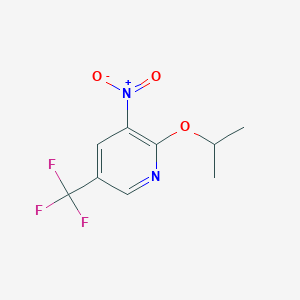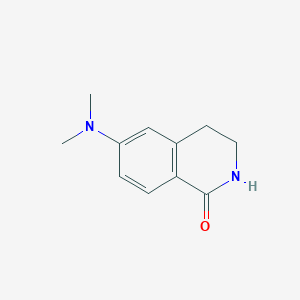
((Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl: is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes a heptane backbone linked to phenylene groups through ether linkages, and terminated with dimethanamine groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl typically involves the reaction of heptane-1,7-diol with 4-chloromethylphenol under basic conditions to form the ether linkage. This intermediate is then reacted with 4-aminomethylphenol to introduce the amine groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Restored amine groups.
Substitution: Various substituted phenylene derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and advanced materials.
Biology: In biological research, it is studied for its potential interactions with cellular components, particularly in the context of drug delivery systems.
Medicine: The compound’s amine groups make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects .
類似化合物との比較
- (4,4’-(Hexane-1,6-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
- (4,4’-(Octane-1,8-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
Uniqueness: The heptane backbone of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl provides a unique balance of hydrophobic and hydrophilic properties, making it particularly suitable for applications requiring specific solubility characteristics. The length of the heptane chain also influences the compound’s flexibility and interaction with other molecules, distinguishing it from similar compounds with shorter or longer alkane chains.
特性
IUPAC Name |
[4-[7-[4-(aminomethyl)phenoxy]heptoxy]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c22-16-18-6-10-20(11-7-18)24-14-4-2-1-3-5-15-25-21-12-8-19(17-23)9-13-21;;/h6-13H,1-5,14-17,22-23H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPKHGRQNNNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCCCCCOC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)













